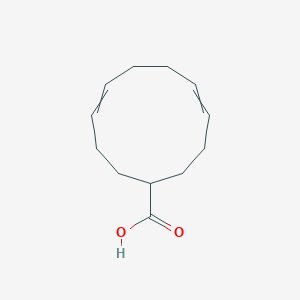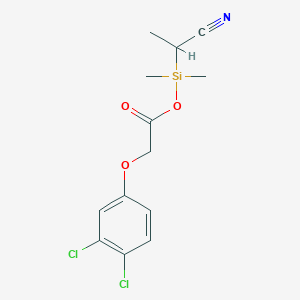
Hexyl(triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl(triphenyl)stannane is an organotin compound characterized by the presence of a hexyl group and three phenyl groups attached to a tin atom Organotin compounds are known for their versatility in organic synthesis and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyl(triphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with triphenyltin chloride. The reaction typically proceeds as follows:
C6H13MgBr+Ph3SnCl→C6H13SnPh3+MgBrCl
This reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where hexylmagnesium bromide is reacted with triphenyltin chloride under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to this compound hydride.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexyl(triphenyl)stannane has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of hexyl(triphenyl)stannane involves the formation of stannyl radicals, which participate in various chemical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the stability of the stannyl radicals and the nature of the substituents attached to the tin atom .
Vergleich Mit ähnlichen Verbindungen
Hexyl(triphenyl)stannane can be compared with other organotin compounds such as:
Tributyltin hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used in the synthesis of other organotin compounds.
Hexyl(trimethyl)stannane: Similar to this compound but with different substituents, leading to variations in reactivity and applications.
This compound stands out due to its unique combination of a hexyl group and three phenyl groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
103047-76-3 |
|---|---|
Molekularformel |
C24H28Sn |
Molekulargewicht |
435.2 g/mol |
IUPAC-Name |
hexyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C6H13.Sn/c3*1-2-4-6-5-3-1;1-3-5-6-4-2;/h3*1-5H;1,3-6H2,2H3; |
InChI-Schlüssel |
OKIQYIYRRMGUGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

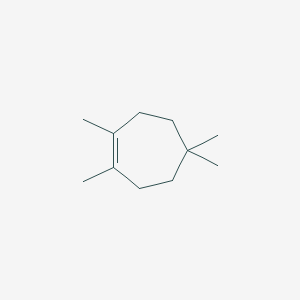
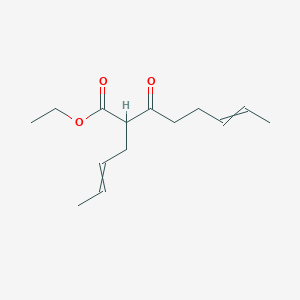
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)



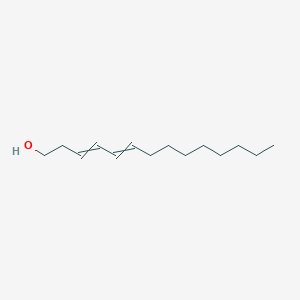
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
